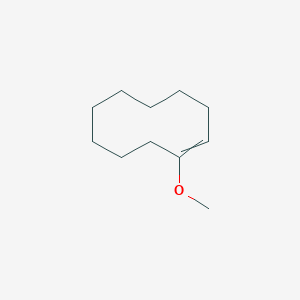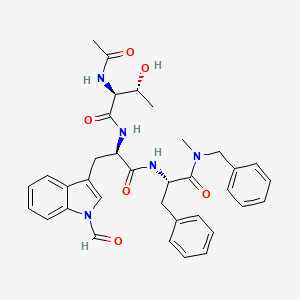
4-Bromo-1-methanesulfonyl-2-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methanesulfonyl-2-nitro-benzene is an organic compound with the molecular formula C7H6BrNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methanesulfonyl-2-nitro-benzene typically involves the following steps:
Nitration: The nitration of 4-bromophenyl methyl sulfone is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position of the phenyl ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-methanesulfonyl-2-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl sulfone group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products like 4-azido-2-nitrophenyl methyl sulfone or 4-thiol-2-nitrophenyl methyl sulfone.
Reduction Reactions: 4-Bromo-2-aminophenyl methyl sulfone.
Oxidation Reactions: 4-Bromo-2-nitrophenyl sulfonic acid.
Applications De Recherche Scientifique
4-Bromo-1-methanesulfonyl-2-nitro-benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methanesulfonyl-2-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The bromine and nitro substituents on the phenyl ring can influence the reactivity and interaction of the compound with various molecular targets. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methanesulfonyl-2-nitro-benzene: C7H6BrNO4S
4-Bromo-2-nitrophenyl ethyl sulfone: C8H8BrNO4S
4-Bromo-2-nitrophenyl phenyl sulfone: C12H8BrNO4S
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H6BrNO4S |
|---|---|
Poids moléculaire |
280.10 g/mol |
Nom IUPAC |
4-bromo-1-methylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
Clé InChI |
GWDGHKCIKJPPOP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, potassium salt (1:1)](/img/structure/B8492978.png)

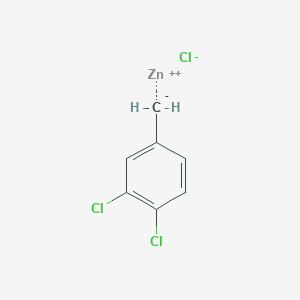
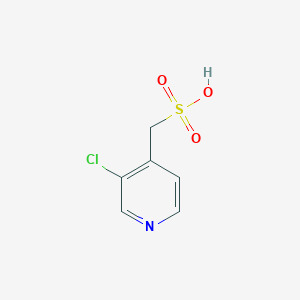
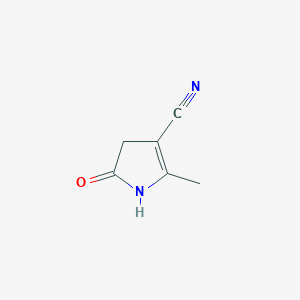
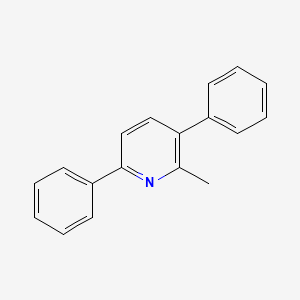

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)
![[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8493053.png)
![1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8493057.png)

![4-[(4-Chlorobenzene-1-sulfonyl)(cyclopentyl)methyl]pyridine](/img/structure/B8493070.png)
